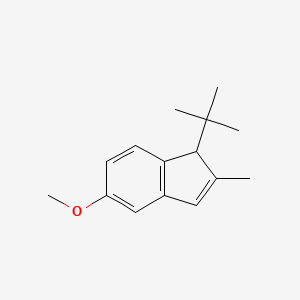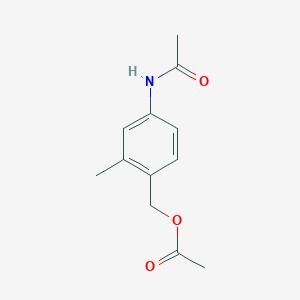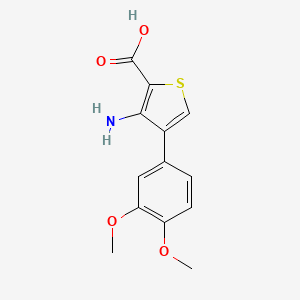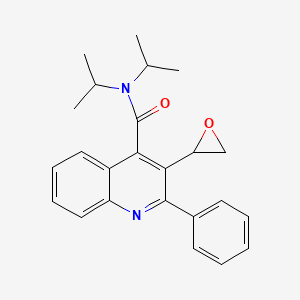
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines an oxirane ring, a phenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the oxirane ring. The final step involves the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Oxirane Ring Formation: The oxirane ring can be formed by the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted oxirane derivatives.
Scientific Research Applications
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The oxirane ring can form covalent bonds with nucleophilic sites on DNA, leading to DNA damage and inhibition of replication. Additionally, the compound can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(Oxiran-2-yl)-2-phenylquinoline-4-carboxamide: Lacks the N,N-di(propan-2-yl) substitution, leading to different chemical properties and biological activities.
2-Phenylquinoline-4-carboxamide: Lacks both the oxirane ring and the N,N-di(propan-2-yl) substitution, resulting in a simpler structure with distinct reactivity.
3-(Oxiran-2-yl)quinoline-4-carboxamide:
Uniqueness
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide is unique due to its combination of an oxirane ring, a phenyl group, and a quinoline moiety, along with the N,N-di(propan-2-yl) substitution. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.
Properties
CAS No. |
650607-41-3 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-(oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O2/c1-15(2)26(16(3)4)24(27)21-18-12-8-9-13-19(18)25-23(22(21)20-14-28-20)17-10-6-5-7-11-17/h5-13,15-16,20H,14H2,1-4H3 |
InChI Key |
ZSAFOIKNMPJBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


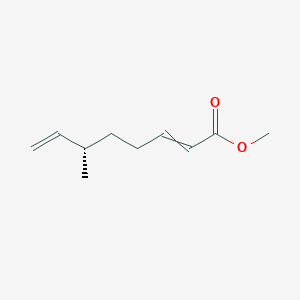
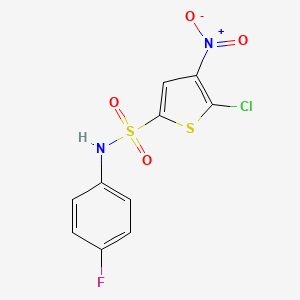
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
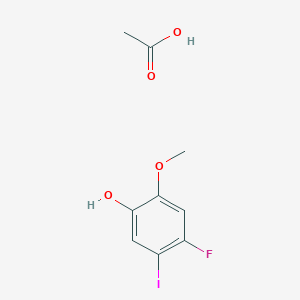
![Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-](/img/structure/B12604067.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
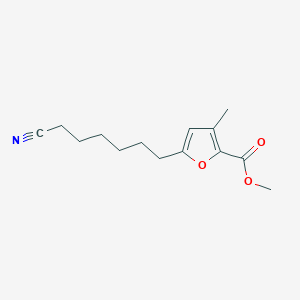
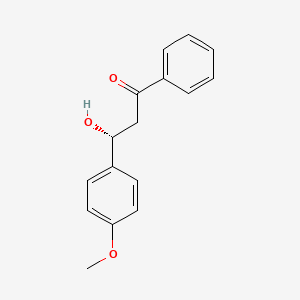
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)

